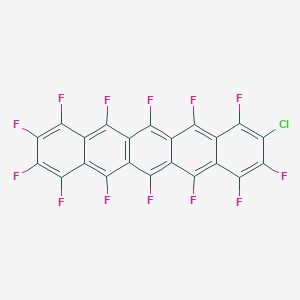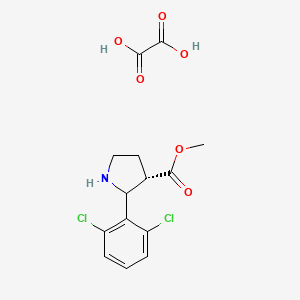
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is a fluorinated derivative of pentacene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of chlorine and multiple fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated pentacene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene typically involves the halogenation of pentacene. The process begins with the fluorination of pentacene using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step introduces the fluorine atoms into the pentacene structure. Subsequently, chlorination is carried out using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers, due to its stability and electronic properties.
作用機序
The mechanism of action of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is primarily related to its electronic properties. The presence of multiple fluorine atoms and a chlorine atom significantly alters the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
類似化合物との比較
Similar Compounds
Pentacene: The non-fluorinated parent compound, which has different electronic properties and stability.
1,2,3,4,5,6,7,8,9,10,11,12,13-Tridecafluoropentacene: A similar compound without the chlorine atom, which has slightly different reactivity and applications.
2-Chloropentacene: A compound with only the chlorine atom, lacking the fluorine atoms, resulting in different properties.
Uniqueness
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is unique due to the combined presence of chlorine and multiple fluorine atoms. This combination imparts distinct electronic properties, making it more stable and reactive in specific contexts compared to its non-halogenated or singly halogenated counterparts. Its unique structure and properties make it valuable in various scientific and industrial applications.
特性
CAS番号 |
919293-76-8 |
|---|---|
分子式 |
C22ClF13 |
分子量 |
546.7 g/mol |
IUPAC名 |
2-chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |
InChI |
InChI=1S/C22ClF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |
InChIキー |
GIKNTWTXKDXWEJ-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Cl)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)


![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)
![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)
![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)
